molecular formula C10H6N4O B11061718 [(2Z)-5-amino-4-cyano-2-ethylidenefuran-3(2H)-ylidene]propanedinitrile

[(2Z)-5-amino-4-cyano-2-ethylidenefuran-3(2H)-ylidene]propanedinitrile

Cat. No.: B11061718
M. Wt: 198.18 g/mol
InChI Key: REHAJYYGJYIRDY-WAPJZHGLSA-N
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Description

{5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . This reaction can be performed without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods often involve the fusion of aromatic amines with ethyl cyanoacetate at high temperatures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of complex heterocyclic structures . The pathways involved often include nucleophilic addition and substitution reactions .

Properties

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

2-[(2Z)-5-amino-4-cyano-2-ethylidenefuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C10H6N4O/c1-2-8-9(6(3-11)4-12)7(5-13)10(14)15-8/h2H,14H2,1H3/b8-2-

InChI Key

REHAJYYGJYIRDY-WAPJZHGLSA-N

Isomeric SMILES

C/C=C\1/C(=C(C#N)C#N)C(=C(O1)N)C#N

Canonical SMILES

CC=C1C(=C(C#N)C#N)C(=C(O1)N)C#N

Origin of Product

United States

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